3,5-diethyl-1H-pyrazole-1-acetic acid
Overview
Description
3,5-diethyl-1H-pyrazole-1-acetic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety . The reaction conditions often involve the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, is increasingly common in the industrial synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-1H-pyrazole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the pyrazole ring, leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
3,5-diethyl-1H-pyrazole-1-acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the agricultural sector, pyrazole derivatives are used as pesticides and herbicides
Mechanism of Action
The mechanism of action of 3,5-diethyl-1H-pyrazole-1-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazole-1-acetic acid
- 3,5-diphenyl-1H-pyrazole-1-acetic acid
- 3,5-diethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3,5-diethyl-1H-pyrazole-1-acetic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-7-5-8(4-2)11(10-7)6-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCSXWBNESXZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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